molecular formula C24H22N2O2 B11638254 4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline

4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline

Cat. No.: B11638254
M. Wt: 370.4 g/mol
InChI Key: FJSXTAGUTWIHMH-UHFFFAOYSA-N
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Description

4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features two substituted phenyl groups attached to the quinazoline core, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted anilines and phenols.

    Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction involving the aniline derivative and a suitable carbonyl compound, such as formamide or formic acid.

    Substitution Reactions: The phenyl groups are introduced through nucleophilic aromatic substitution reactions. The 4-methylphenoxy and 4-propoxyphenyl groups are attached to the quinazoline core using appropriate reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Catalysts and Solvents: The use of specific catalysts and solvents can optimize the yield and purity of the final product.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions include:

    Quinazoline N-oxides: From oxidation reactions.

    Dihydroquinazoline Derivatives: From reduction reactions.

    Substituted Quinazolines: From substitution reactions.

Scientific Research Applications

4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets in various biological systems.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline involves:

    Molecular Targets: The compound interacts with specific enzymes, receptors, and proteins within cells.

    Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.

    Biological Effects: The compound exerts its effects by binding to target molecules, altering their activity, and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenoxy)-2-phenylquinazoline: Lacks the propoxy group, leading to different biological activities.

    4-(4-Propoxyphenyl)-2-phenylquinazoline: Lacks the methylphenoxy group, resulting in unique properties.

    2-(4-Methylphenoxy)-4-(4-propoxyphenyl)quinazoline: Different substitution pattern on the quinazoline core.

Uniqueness

4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline is unique due to its specific substitution pattern, which influences its chemical reactivity, biological activity, and potential applications. The presence of both the 4-methylphenoxy and 4-propoxyphenyl groups provides a distinct set of properties that differentiate it from other quinazoline derivatives.

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

4-(4-methylphenoxy)-2-(4-propoxyphenyl)quinazoline

InChI

InChI=1S/C24H22N2O2/c1-3-16-27-19-14-10-18(11-15-19)23-25-22-7-5-4-6-21(22)24(26-23)28-20-12-8-17(2)9-13-20/h4-15H,3,16H2,1-2H3

InChI Key

FJSXTAGUTWIHMH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)C

Origin of Product

United States

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